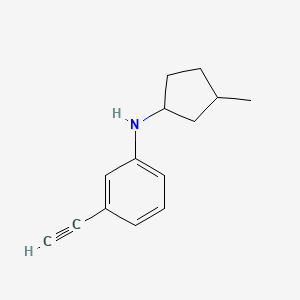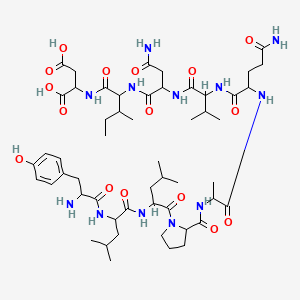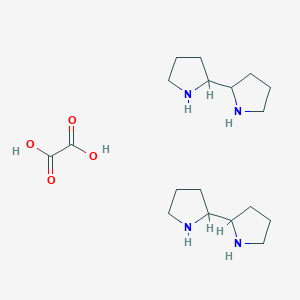![molecular formula C7H11N3S B12107336 Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is an organic compound characterized by the presence of a pyrimidine ring attached to a sulfanyl ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine typically involves the reaction of 2-mercaptopyrimidine with an appropriate alkylating agent. One common method includes the use of methyl bromoacetate, followed by reduction to yield the desired amine. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction is typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug design, particularly as a scaffold for developing new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-ylthio)ethanol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is unique due to the presence of both a pyrimidine ring and a sulfanyl ethylamine group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Eigenschaften
Molekularformel |
C7H11N3S |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
N-methyl-2-pyrimidin-2-ylsulfanylethanamine |
InChI |
InChI=1S/C7H11N3S/c1-8-5-6-11-7-9-3-2-4-10-7/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
AFXOMXWTJFRWSL-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCSC1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)







![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)




